molecular formula C12H17NO2S B2973231 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1174887-28-5

5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2973231
CAS No.: 1174887-28-5
M. Wt: 239.33
InChI Key: WKWQQYZEOKAZRA-UHFFFAOYSA-N
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Description

5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This particular compound features a thiophene ring substituted with a carboxylic acid group and a 3-methylpiperidin-1-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 3-methylpiperidine under suitable reaction conditions, such as the use of a strong base like sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 3-methylpiperidine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The thiophene ring can be reduced to form thiophene derivatives with different functional groups.

  • Substitution: The methyl group on the piperidine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various alkyl halides and a base such as triethylamine (Et3N) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced thiophene derivatives.

  • Substitution: Alkylated or arylated piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Thiophene derivatives are known for their biological activity, and this compound may be used in the development of new drugs or as a tool in biological research to study enzyme inhibition or receptor binding.

Medicine: The carboxylic acid group and the thiophene ring can interact with biological targets, making this compound a potential candidate for drug development. It may be used in the design of new therapeutic agents for various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline: This compound is structurally similar but features a different substituent on the thiophene ring.

  • 3-Amino-5-(3-Methylpiperidin-1-yl)pyridine: Another related compound with a pyridine ring instead of a thiophene ring.

Uniqueness: 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a carboxylic acid group, which provides distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-[(3-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWQQYZEOKAZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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